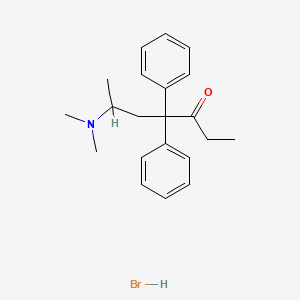

Methadone hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

23142-53-2 |

|---|---|

Molecular Formula |

C21H28BrNO |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |

InChI |

InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |

InChI Key |

FSICAXDYXLRLRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |

Origin of Product |

United States |

Historical Context and Evolution of Methadone Hydrobromide Research

Early Synthetic Development and Precursors

The journey of methadone began in the late 1930s in Germany, where chemists Max Bockmühl and Gustav Ehrhart of I.G. Farbenindustrie sought a synthetic opioid analgesic. wikipedia.orgoup.com Their goal was to create a compound with a simpler structure than morphine that could be manufactured from accessible precursors, thereby ensuring a stable supply independent of the opium poppy. wikipedia.org The synthesis, for which a patent application was filed in 1941, resulted in a compound initially named Hoechst 10820. wikipedia.orgoup.com

The chemical synthesis starts with diphenylacetonitrile (B117805) and 1-dimethylamino-2-chloropropane. unodc.orggoogle.com These precursors are condensed, often in the presence of a base like sodium amide, to form an aminonitrile intermediate. unodc.orgnih.gov This intermediate then undergoes a Grignard reaction with ethylmagnesium bromide, followed by acid hydrolysis, which yields the final methadone molecule. unodc.orgnih.gov The original German process specifically precipitated crude methadone hydrobromide. unodc.org

| Precursor/Reagent | Role in Synthesis |

| Diphenylacetonitrile | The starting material providing the diphenyl structure. unodc.orggoogle.com |

| 1-dimethylamino-2-chloropropane | Reacts with diphenylacetonitrile to form the core structure. unodc.orggoogle.com |

| Sodium amide | Acts as a condensing agent in the initial reaction. unodc.org |

| Ethylmagnesium bromide | A Grignard reagent used to add an ethyl group and form a ketimine intermediate. unodc.orgnih.gov |

| Hydrochloric or Hydrobromic Acid | Used for hydrolysis of the ketimine to form the ketone group of methadone and to precipitate it as a salt. unodc.org |

Emergence as a Research Compound

After World War II, German patents and research records were expropriated by the Allies, and the compound was introduced to the United States in 1947, where it received the generic name "methadone." wikipedia.orgnarconon.org While methadone hydrochloride became the most common salt for clinical use, this compound also found its place, particularly in research. wikipedia.orgconfirmbiosciences.com

The choice of a salt form can alter a compound's physicochemical properties, such as solubility and crystal structure, which are critical variables in experimental research. The original German synthesis process directly yielded this compound, making it an early subject of study. unodc.org The availability of different salts, including the hydrobromide, allowed for a broader investigation of methadone's properties and potential applications. wikipedia.org This was essential as research expanded from its analgesic properties to its use in addiction science. oup.comnarconon.org

Foundational Studies on its Pharmacological Actions

The late 1940s and 1950s saw foundational pharmacological studies that characterized methadone's effects. Research conducted at institutions like the U.S. Public Health Service Hospital in Lexington, Kentucky, established that methadone's effects were similar to morphine's, though potentially longer-acting. nih.gov It was identified as a potent µ-opioid receptor agonist, which is the primary mechanism for its analgesic effects. nih.govnih.gov

Key research by figures like Nathan B. Eddy, and later Vincent Dole and Marie Nyswander, was instrumental in defining its pharmacological profile. release.org.ukrucares.orgjamanetwork.com These studies confirmed that methadone, despite its different chemical structure, produced classic opioid effects. oup.com A critical discovery was its long half-life of 24 to 36 hours and its effectiveness when taken orally, characteristics that distinguished it from short-acting opiates like heroin and morphine. rucares.orgwmich.eduthepharmacologist.org This long duration of action would later form the basis of the "narcotic blockade" phenomenon, where methadone could suppress withdrawal symptoms and block the euphoric effects of other opioids. rucares.org Research also showed that methadone is a racemic mixture, and its different enantiomers possess different activities and are metabolized preferentially by different enzymes. nih.gov

Molecular Structure and Stereochemical Investigations of Methadone Hydrobromide

Racemic Nature and Enantiomeric Forms

Methadone, chemically known as 6-(dimethylamino)-4,4-diphenylheptan-3-one, is a chiral molecule. In its standard synthesized form, it exists as a racemic mixture, which is an equimolar (1:1) blend of its two enantiomers: (R)-methadone and (S)-methadone. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to distinct optical and biological properties.

The racemic mixture, often denoted as (R,S)-methadone, is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. The individual enantiomers, however, are optically active. (R)-methadone is levorotatory, meaning it rotates plane-polarized light to the left (indicated by a minus sign, (-)). Conversely, (S)-methadone is dextrorotatory, rotating plane-polarized light to the right (indicated by a plus sign, (+)). The hydrobromide salt form does not alter the inherent chirality of the methadone molecule. Research has established that the distinct spatial configurations of these enantiomers result in differential interactions with other chiral systems, most notably biological receptors.

Table 1: Comparison of Methadone Enantiomers and Racemate

| Property | (R)-(-)-Methadone | (S)-(+)-Methadone | (R,S)-Methadone (Racemate) |

|---|---|---|---|

| Common Name | Levomethadone | Dextromethadone (B1670355) | Methadone |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Optically Inactive (0°) |

| Composition | 100% (R)-enantiomer | 100% (S)-enantiomer | 50% (R)-enantiomer, 50% (S)-enantiomer |

| Relationship | Enantiomers (Non-superimposable mirror images) | Mixture of enantiomers |

Absolute Configuration Determination

The definitive assignment of the absolute configuration of a chiral molecule requires advanced analytical techniques. For methadone, this was accomplished using single-crystal X-ray crystallography. This method allows for the precise mapping of atomic positions in a crystalline solid, thereby revealing the exact three-dimensional arrangement of atoms.

A seminal study by Hanson and Ahmed in 1959 focused on the crystal structure of (-)-methadone hydrobromide. By analyzing the diffraction pattern of X-rays passing through the crystal, they were able to determine the spatial coordinates of each atom in the molecule. This empirical data confirmed that the levorotatory (–) enantiomer of methadone possesses the (R) absolute configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. Consequently, the dextrorotatory (+) enantiomer has the (S) configuration. This crystallographic investigation provided the unambiguous structural proof that underpins all subsequent stereochemical studies of the compound.

Table 2: Crystallographic Data for (R)-(-)-Methadone Hydrobromide

| Crystallographic Parameter | Reported Value |

|---|---|

| Chemical Formula | C₂₁H₂₈BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 11.60 Å, b = 15.00 Å, c = 12.02 Å |

| Molecules per Unit Cell (Z) | 4 |

| Determined Absolute Configuration | (R) for the levorotatory (-) enantiomer |

Chiral Center and Stereoisomer Distinctiveness

The chirality of the methadone molecule originates from a single stereocenter, also known as a chiral carbon. This is the carbon atom at position 6 of the heptane (B126788) chain. A carbon atom is chiral if it is bonded to four different substituent groups. The distinctiveness of the (R) and (S) stereoisomers is a direct consequence of the different spatial arrangements of these four groups around the C6 carbon.

The four unique groups attached to the C6 stereocenter are:

A hydrogen atom (-H)

A dimethylamino group (-N(CH₃)₂)

A propyl group substituted with two phenyl rings at C4 (-CH(CH₃)C(C₆H₅)₂CH₂CH₃)

An ethyl ketone group (-C(=O)CH₂CH₃)

Because these four groups are different, their arrangement in three-dimensional space can exist in two mirror-image forms that cannot be superimposed, giving rise to the (R) and (S) enantiomers. While these isomers have identical physical properties such as melting point and boiling point (in their pure forms), their interaction with other chiral entities is fundamentally different due to their distinct shapes.

Table 3: Substituents on the C6 Chiral Center of Methadone

| Position on C6 | Substituent Group | Chemical Formula |

|---|---|---|

| 1 | Hydrogen | -H |

| 2 | Dimethylamino | -N(CH₃)₂ |

| 3 | 4,4-Diphenyl-2-butyl | -CH(CH₃)C(C₆H₅)₂CH₂CH₃ |

| 4 | Ethyl Ketone (Propionyl) | -C(=O)CH₂CH₃ |

Conformational Analysis and Theoretical Structural Models

Methadone is a highly flexible molecule due to the presence of multiple single bonds that allow for free rotation. This flexibility gives rise to numerous possible conformations (or conformers), which are different spatial arrangements of the molecule resulting from rotation about its single bonds. Conformational analysis, using both experimental data and theoretical modeling, is essential for understanding the molecule's preferred shapes.

Theoretical structural models, employing computational chemistry methods like molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), have been used to investigate the potential energy surface of methadone. These studies have identified two primary low-energy conformational families:

Extended Conformation: The aliphatic chain is stretched out, minimizing steric repulsion between the bulky diphenyl and dimethylamino groups.

Folded (or Cyclic) Conformation: The molecule folds back on itself, bringing the basic nitrogen atom of the dimethylamino group into proximity with the diphenylpropyl moiety. This conformation is often stabilized by an intramolecular hydrogen bond in the protonated form (as in methadone hydrobromide), where the protonated amine (N⁺-H) interacts with the carbonyl oxygen.

Computational models suggest that while multiple conformations are accessible, the folded conformation is of significant interest as it is believed to mimic the structure of more rigid opioids. The specific conformation adopted in the solid state, as seen in this compound crystals, is influenced by both intramolecular forces and intermolecular crystal packing forces.

Table 4: Theoretical Comparison of Methadone Conformations

| Conformation | Key Structural Feature | Relative Energy (Theoretical) | Notes |

|---|---|---|---|

| Extended | Aliphatic chain is largely linear or zig-zag. | Low | Minimizes steric hindrance between terminal groups. |

| Folded/Cyclic | Nitrogen atom is brought into proximity with the central part of the molecule. | Low (often the global minimum for protonated form) | Can be stabilized by an intramolecular N⁺-H···O=C hydrogen bond. |

| Other (Gauche, etc.) | Intermediate rotational states along the C-C bonds. | Higher | Represent transition states or less stable local minima. |

Chemical Synthesis and Derivatization Methodologies

Pathways for Racemic Methadone Synthesis

The traditional and most documented synthesis of racemic methadone begins with the alkylation of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. erowid.orgscribd.com This reaction is typically carried out in the presence of a strong base, such as sodamide or sodium hydroxide. mdma.chgoogle.com The process does not yield a single product but rather a mixture of two isomeric nitriles: 2,2-diphenyl-4-dimethylaminovaleronitrile (methadone nitrile) and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile). erowid.orgmdma.ch

The formation of these two isomers is attributed to the in-situ cyclization of 1-dimethylamino-2-chloropropane into a reactive aziridinium (B1262131) salt intermediate (1,1,2-trimethylaziridinium chloride). erowid.orgmdma.ch The diphenylacetonitrile anion can then attack this cyclic intermediate at two different positions, leading to the two nitrile products. nih.gov The ratio of methadone nitrile to isomethadone nitrile can vary depending on the reaction conditions, including the base, solvent, and temperature, but often results in a significant proportion of the undesired isomethadone nitrile. mdma.chacs.org

The desired methadone nitrile, which is the precursor to methadone, is then separated from the mixture, often through crystallization. erowid.orgacs.org The final step involves the reaction of the purified methadone nitrile with an ethyl magnesium bromide Grignard reagent, followed by acid hydrolysis of the resulting imine to yield racemic methadone. scribd.comnih.gov

Table 1: Key Reactants and Products in Racemic Methadone Synthesis

| Compound Name | Role in Synthesis | Reference |

| Diphenylacetonitrile | Starting Material | erowid.orgmdma.ch |

| 1-Dimethylamino-2-chloropropane | Alkylating Agent | erowid.orgscribd.com |

| Sodium Hydroxide / Sodamide | Base | mdma.chgoogle.com |

| 2,2-Diphenyl-4-dimethylaminovaleronitrile | Key Intermediate (Methadone Nitrile) | erowid.org |

| 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile | Byproduct (Isomethadone Nitrile) | erowid.org |

| Ethyl Magnesium Bromide | Grignard Reagent | nih.gov |

| (±)-Methadone | Final Product | nih.gov |

Asymmetric Synthesis Approaches for Enantiomers

Given the different pharmacological profiles of methadone's enantiomers, stereoselective synthesis methods have been developed to produce optically pure (R)- or (S)-methadone. These approaches avoid the laborious resolution of the racemic mixture. nih.govacs.org

The key step in this modern chiral pool synthesis is the ring-opening reaction of a cyclic sulfamidate. nih.govacs.org The enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate, derived from alaninol, undergoes a nucleophilic attack by diphenylacetonitrile in the presence of a base like sodium hexamethyldisilazide (NaHMDS). nih.govacs.org This reaction proceeds with retention of configuration and is highly regioselective, yielding the N-Boc-protected intermediate (R)- or (S)-3. nih.govacs.org Crucially, this method prevents the formation of the isomeric isomethadone byproduct that plagues the traditional racemic synthesis. acs.org

Synthesis of Key Intermediates

The synthesis of methadone and its enantiomers relies on the successful preparation of several key intermediates.

N-Boc-protected cyclic 4-methyl-sulfamidate : This crucial chiral building block is synthesized from commercially available (R)- or (S)-alaninol in a two-stage process. The first stage involves the N-Boc protection of the amino group. The second stage is a one-pot process involving cyclization with thionyl chloride, followed by oxidation of the sulfur atom using sodium periodate (B1199274) and a ruthenium(III) chloride catalyst to yield the desired cyclic sulfamidate. nih.govacs.org

(R)- or (S)-methadone nitrile : Following the cyclic sulfamidate ring-opening, the resulting N-Boc-protected intermediate is converted to the common intermediate, (R)- or (S)-methadone nitrile. This is achieved through a two-step, one-pot N-Boc deprotection and subsequent reductive amination, which proceeds in nearly quantitative yield. nih.govacs.org This nitrile is the direct precursor that is then subjected to a Grignard reaction to form the final methadone product. acs.org

Table 2: Asymmetric Synthesis Intermediates

| Intermediate Name | Precursor | Key Transformation | Reference |

| N-Boc-(R)- or (S)-alaninol | (R)- or (S)-alaninol | N-Boc protection | acs.org |

| N-Boc-protected cyclic 4-methyl-sulfamidate | N-Boc-(R)- or (S)-alaninol | Cyclization and Oxidation | nih.govacs.org |

| N-Boc-protected methadone nitrile intermediate | Cyclic sulfamidate, Diphenylacetonitrile | Sulfamidate ring-opening | nih.gov |

| (R)- or (S)-methadone nitrile | N-Boc-protected methadone nitrile intermediate | N-Boc deprotection, Reductive amination | nih.govacs.org |

Preparative Methods for Analogues and Metabolites

The asymmetric synthesis strategy has been extended to the stereodivergent synthesis of numerous enantiopure methadone metabolites. nih.gov Starting from the enantiopure methadone nitrile intermediates ((R)-4 or (S)-4), various metabolic products can be prepared. nih.gov

EDDP (1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine) and EMDP (2-ethyl-5-methyl-3,3-diphenylpyrroline) : These are two of the most abundant metabolites. An efficient approach to enantiopure (R)- or (S)-EMDP involves converting the N-Boc-protected nitrile intermediate to a more stable benzamide (B126). After a Grignard addition to form the ethyl ketone, a simple hydrochloric acid-mediated amide hydrolysis leads to spontaneous intramolecular cyclization, yielding the target EMDP in high yield. nih.govacs.org

DDVA (4-dimethylamino-2,2-diphenylvaleric acid) and DDPO (1,5-dimethyl-3,3-diphenyl-2-pyrrolidone) : The synthesis of these metabolites can also start from the enantiopure methadone nitrile intermediates. For instance, DDVA can be obtained via oxidation of the side chain, and it can subsequently cyclize to form DDPO. nih.govacs.org

Methadols (ML), Normethadols (NML), and Dinormethadols (DNML) : These metabolites result from the reduction of the ketone group followed by N-demethylations. The synthesis of N-demethylated methadols has been achieved starting from the enantiopure N-Boc-protected methadone nitrile intermediates. This involves replacing the N-Boc group with a more stable benzamide group to allow for the Grignard addition, followed by further transformations to yield the various methadol and normethadol stereoisomers. nih.govacs.org

This synthetic approach has enabled the preparation and characterization of at least 20 enantiomerically pure methadone metabolites, allowing for detailed pharmacological evaluation. nih.gov

Pharmacological Mechanisms at the Molecular and Cellular Level

The pharmacological profile of methadone hydrobromide is characterized by its engagement with multiple receptor systems, leading to a range of cellular responses.

Opioid Receptor Ligand Interactions

This compound's primary mechanism of action involves its interaction with opioid receptors, particularly the mu (µ), kappa (κ), and sigma (σ) subtypes.

This compound acts as a full agonist at the mu-opioid receptor (MOR). ndafp.org This agonism is the principal mechanism behind its analgesic effects and its utility in opioid maintenance therapy. ndafp.orgfda.gov By binding to and activating mu-opioid receptors, methadone mimics the effects of endogenous opioids, leading to the modulation of pain perception and the prevention of withdrawal symptoms in individuals with opioid dependence. drugbank.com The binding affinity of methadone for the mu-opioid receptor has been quantified in various studies. For instance, racemic methadone has a reported Ki (inhibition constant) value in the range of 1 to 100 nM for the human mu-opioid receptor. zenodo.org

In addition to its primary action at the mu-opioid receptor, methadone also demonstrates agonist activity at kappa (κ) and sigma (σ) opioid receptors. drugbank.com However, its affinity for these receptors is considerably lower than for the mu-opioid receptor. nih.govresearchgate.net This interaction with kappa and sigma receptors may contribute to the broader spectrum of its pharmacological effects, distinguishing it from other opioids like morphine. drugbank.com

Methadone is a racemic mixture, consisting of two enantiomers: (R)-methadone and (S)-methadone. These enantiomers exhibit distinct binding profiles at opioid receptors. nih.gov The (R)-enantiomer is significantly more potent in its affinity for the mu-opioid receptor. nih.govresearchgate.net Research has shown that (R)-methadone has a 10-fold higher affinity for mu-opioid receptors compared to (S)-methadone. nih.govnih.gov Specifically, the IC50 (half-maximal inhibitory concentration) for (R)-methadone at mu1 receptors is approximately 3.0 nM, while for (S)-methadone it is 26.4 nM. nih.gov At the mu2 receptor, the IC50 value for (R)-methadone is 6.9 nM, compared to 88 nM for (S)-methadone. nih.gov Both enantiomers exhibit low affinity for the delta (δ) and kappa (κ) receptors. nih.govresearchgate.net This stereospecificity indicates that the opioid effects of racemic methadone are predominantly mediated by the (R)-enantiomer. nih.govresearchgate.net

Table 1: Enantioselective Binding Affinities of Methadone at Opioid Receptors

| Enantiomer | Receptor Subtype | IC50 (nM) |

|---|---|---|

| (R)-Methadone | Mu1 | 3.0 |

| (S)-Methadone | Mu1 | 26.4 |

| (R)-Methadone | Mu2 | 6.9 |

| (S)-Methadone | Mu2 | 88 |

| (R)-Methadone | Kappa | 1332 |

| Racemic Methadone | Kappa | 1817 |

Data sourced from scientific research on methadone's stereoisomers. nih.govresearchgate.net

Non-Opioid Receptor and Transporter Interactions

Beyond its effects on opioid receptors, this compound also interacts with other crucial neurotransmitter systems.

A key feature of methadone's pharmacology is its activity as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. drugbank.comdrugbank.com This action is thought to contribute to its efficacy in managing complex pain states, such as neuropathic pain, and may play a role in mitigating the development of opioid tolerance. drugbank.comnih.govdrugbank.com Both enantiomers of methadone bind to the NMDA receptor. nih.gov

Methadone's antagonism of the NMDA receptor is noncompetitive in nature. nih.govnih.gov This means that it blocks the receptor's function by binding to a site within the ion channel, distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. dntb.gov.ua This mechanism is similar to that of other noncompetitive NMDA antagonists like ketamine. nih.gov By blocking the NMDA receptor ion channel, methadone reduces the excitatory signaling mediated by glutamate, which can be beneficial in conditions of neuronal hyperexcitability associated with chronic pain. drugbank.comnih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism

Stereoselective NMDA Activity

Methadone acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a mechanism that is thought to contribute to its analgesic efficacy, particularly in cases of neuropathic pain, and to its ability to mitigate opioid tolerance. drugbank.comnih.govdrugbank.comub.eduyoutube.com The inhibition of NMDA receptors by methadone has been demonstrated in functional electrophysiological assays. nih.gov

Research indicates that racemic methadone inhibits all subtypes of rat NMDA receptors with 50% inhibitory concentrations (IC50) in the low micromolar range, concentrations that are achievable in clinical practice. nih.gov The inhibitory action of methadone on NMDA receptors is stereoselective to some degree. While both enantiomers contribute to this effect, one study found that R(-)-methadone was particularly selective in its inhibition of the NR1/2A subunit combination of the NMDA receptor. nih.gov In contrast, the stereoisomers of methadone displayed minimal stereoselectivity for other NMDA receptor subtypes. nih.gov The blockade of the NMDA receptor-dependent current by methadone is voltage-dependent, suggesting that it acts as a channel blocker. nih.gov This noncompetitive antagonism means that methadone decreases the maximum current stimulated by NMDA without significantly altering the NMDA concentration that produces half of the maximal activation. nih.gov

Table 1: Stereoselective NMDA Receptor Inhibition by Methadone Enantiomers

| NMDA Receptor Subtype | R(-)-methadone Inhibition | S(+)-methadone Inhibition | Racemic Methadone Inhibition |

|---|---|---|---|

| NR1/2A | Highly selective inhibition | Less selective inhibition | Effective inhibition |

| NR1/2B | Minimal stereoselectivity | Minimal stereoselectivity | Effective inhibition |

| NR1/2C | Minimal stereoselectivity | Minimal stereoselectivity | Less sensitive to inhibition |

| NR1/2D | Minimal stereoselectivity | Minimal stereoselectivity | Less sensitive to inhibition |

Monoamine Neurotransmitter Reuptake Inhibition

In vitro studies using rat brain synaptosomes have demonstrated that methadone inhibits the uptake of serotonin (B10506). nih.gov The concentration of methadone required to inhibit 50% of serotonin uptake (IC50) has been reported to be between 0.1 and 1 micromolar (µM) when the serotonin concentration is 0.05 µM. nih.gov This inhibition of the serotonin transporter (SERT) increases the concentration of serotonin in the synaptic cleft, which can enhance descending inhibitory pain pathways. The S-enantiomer of methadone has been shown to be a more potent inhibitor of serotonin reuptake than the R-enantiomer.

Similar to its effects on serotonin, methadone also inhibits the reuptake of norepinephrine (B1679862). snacc.orgnih.gov In vitro studies have shown the IC50 for norepinephrine uptake inhibition to be approximately 10 µM when the norepinephrine concentration is 0.05 µM. nih.gov By blocking the norepinephrine transporter (NET), methadone increases the availability of norepinephrine in the synapse, which is also believed to contribute to its analgesic effects by modulating descending pain pathways.

Table 2: In Vitro Inhibition of Monoamine Reuptake by Methadone

| Neurotransmitter | IC50 Value (µM) | Experimental Condition |

|---|---|---|

| Serotonin | 0.1 - 1 | Rat brain synaptosomes, Serotonin concentration 0.05 µM |

| Norepinephrine | 10 | Rat brain synaptosomes, Norepinephrine concentration 0.05 µM |

Cardiac Ion Channel Modulation

Methadone has been shown to modulate the function of several cardiac ion channels, an action that is linked to its potential for cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram. researchgate.netnih.gov The primary mechanism for this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.netcore.ac.uktamhsc.edu

The blockade of the hERG channel by methadone is concentration-dependent and stereoselective. researchgate.netcore.ac.uk The S-enantiomer of methadone is a significantly more potent blocker of the hERG channel than the R-enantiomer. core.ac.ukresearchgate.net Whole-cell patch-clamp experiments have shown that (S)-methadone blocks the hERG current with an IC50 of 2 µM, whereas (R)-methadone has an IC50 of 7 µM at 37°C. core.ac.uk This inhibition of the rapid component of the delayed rectifier potassium current (IKr) leads to a delay in cardiac repolarization and a prolongation of the action potential duration, manifesting as a prolonged QT interval. researchgate.net

In addition to its effects on hERG channels, methadone can also block other cardiac ion channels at low micromolar concentrations, including the human voltage-gated sodium channel 1.5 (hNav1.5) and the human L-type calcium channel 1.2 (hCav1.2). nih.gov

Table 3: Methadone's Inhibitory Concentrations (IC50) on Cardiac Ion Channels

| Ion Channel | Methadone Enantiomer/Mixture | IC50 (µM) |

|---|---|---|

| hERG (K+ channel) | (S)-methadone | 2 |

| hERG (K+ channel) | (R)-methadone | 7 |

| hERG (K+ channel) | Racemic methadone | 1.7 - 9.8 |

| hNav1.5 (Na+ channel) | Racemic methadone (tonic block) | 11.2 |

| hNav1.5 (Na+ channel) | Racemic methadone (phasic block) | 5.5 |

| hCav1.2 (Ca2+ channel) | Racemic methadone (tonic block) | 26.7 |

| hCav1.2 (Ca2+ channel) | Racemic methadone (phasic block) | 7.7 |

Toll-Like Receptor (TLR4) Co-activation

Recent evidence suggests that methadone's pharmacological activity involves the innate immune system through the activation of Toll-Like Receptor 4 (TLR4). nih.govresearchgate.netnih.gov TLR4 is a component of the innate immune system that recognizes pathogen-associated molecular patterns. frontiersin.org Some opioids, including methadone, have been found to activate TLR4 signaling. nih.govnih.gov

Studies have shown that methadone requires the co-activation of both µ-opioid receptors and TLR4 to induce certain effects in immune cells, such as the formation of extracellular DNA traps by mast cells (MCETosis). nih.govresearchgate.netnih.gov This co-activation appears to involve a novel crosstalk pathway between these two receptor types. nih.govnih.gov Confocal microscopy has revealed a significant co-localization of µ-opioid and TLR4 receptors, which increases following treatment with methadone. nih.govnih.gov This interaction with TLR4 may contribute to some of the immunomodulatory effects observed with methadone.

Nonconventional Opioid Binding Sites

In addition to its interactions with classical opioid receptors, NMDA receptors, and monoamine transporters, methadone has been found to bind to nonconventional opioid binding sites. Research has identified high-affinity, saturable binding sites for methadone in human lung cancer cell membranes that are distinct from the methadone receptors found in the brain. nih.govnih.gov

Characterization of these binding sites revealed that they cross-react with ligands for kappa, phencyclidine, and sigma receptors, but not with ligands for mu and delta opioid receptors. nih.govnih.gov The binding of methadone to these nonconventional sites has been linked to growth inhibitory effects on human lung cancer cells in vitro and in vivo. nih.govnih.gov These effects were observed at low nanomolar concentrations of methadone and could be achieved with the less addictive (+)-isomer of methadone. nih.gov The signaling pathway associated with these sites appears to involve a decrease in cyclic AMP (cAMP) levels, but the receptors are not coupled to a pertussis toxin-sensitive G-protein. nih.govnih.gov

Table 4: Characteristics of Nonconventional Methadone Binding Sites in Human Lung Cancer Cells

| Characteristic | Description |

|---|---|

| Affinity | High-affinity (nM range) |

| Saturability | Saturable binding |

| Cross-reactivity | Cross-reacts with ligands for kappa, phencyclidine, and sigma receptors. No cross-reactivity with mu and delta opioid receptor ligands. |

| Cellular Effect | Inhibition of in vitro and in vivo growth of human lung cancer cells. |

| Signaling Pathway | Decreases cAMP levels; not coupled to a pertussis toxin-sensitive G-protein. |

Intracellular and Subcellular Mechanisms of this compound

This compound exerts complex effects at the intracellular and subcellular levels, influencing a variety of pathways that govern cell fate, oxidative stress, and ionic homeostasis. Research has elucidated several key mechanisms through which methadone can induce cell death and modulate cellular signaling cascades.

Cell Death Induction Pathways

Methadone has been shown to be a potent inducer of cell death in various cell types, particularly in the context of cancer research. nih.gov It can trigger distinct cell death modalities, including apoptosis and a specialized form of cell death known as ETosis, by engaging specific molecular pathways.

Methadone can initiate the intrinsic pathway of apoptosis, a programmed form of cell death crucial for tissue homeostasis and eliminating damaged cells. In leukemia cells, methadone treatment has been observed to activate key executioner proteins of the apoptotic cascade. nih.gov This activation involves a sequence of molecular events, including the activation of caspase-9 and caspase-3. nih.gov Caspase-3, a critical executioner caspase, is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, methadone's pro-apoptotic effects are associated with the downregulation of anti-apoptotic proteins. Specifically, it has been shown to decrease the levels of B-cell lymphoma-extra large (Bcl-xL) and X-linked inhibitor of apoptosis protein (XIAP), two proteins that normally function to suppress the apoptotic machinery. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another indicator of apoptosis induction by methadone. nih.gov Studies have also demonstrated that methadone can sensitize glioblastoma cells to apoptosis induced by chemotherapeutic agents like doxorubicin. ralf-kollinger.de

The mitochondrion plays a central role in the regulation of apoptosis, and methadone has been shown to engage the mitochondrial pathway to induce cell death. nih.gov In some cell lines, such as human neuroblastoma SH-SY5Y cells, methadone induces alterations in the permeability of the outer mitochondrial membrane. researchgate.netnih.gov This event is a critical step in the intrinsic apoptotic pathway, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

One key mechanism involves the translocation of the pro-apoptotic protein Bax to the mitochondria, which facilitates the release of cytochrome c. researchgate.netnih.gov However, the downstream effects can vary depending on the cellular context. In leukemia cells, this mitochondrial activation leads to caspase-dependent apoptosis. nih.gov Conversely, in SH-SY5Y cells, methadone-induced cytochrome c release occurs in a manner that leads to a caspase-independent, necrotic-like cell death, which may be linked to a severe depletion of cellular ATP levels. researchgate.netnih.govnih.gov This "bioenergetic crisis" resulting from mitochondrial uncoupling can predispose cells to necrosis rather than classical apoptosis. researchgate.netnih.gov

Beyond apoptosis, methadone can induce a distinct form of cell death in immune cells known as ETosis, specifically mast cell ETosis (MCETosis). This process involves the formation of extracellular DNA traps (ETs), which are web-like structures composed of decondensed chromatin, histones, and granular proteins. nih.gov In murine bone-marrow-derived mast cells (BMMCs), exposure to methadone rapidly triggers the extrusion of this DNA, accompanied by the rupture of the nuclear and plasma membranes. nih.govnih.gov

The induction of MCETosis by methadone is a complex process that requires the co-activation of both μ-opioid receptors and Toll-like-4 receptors (TLR4). nih.govdntb.gov.ua This dual receptor engagement appears to be necessary for the downstream signaling events that culminate in the formation of extracellular traps. dntb.gov.ua

Table 1: Methadone-Induced Cell Death Pathways and Associated Molecular Events

| Cell Death Pathway | Cell Type Studied | Key Molecular Events | Reference(s) |

|---|---|---|---|

| Apoptosis | Leukemia Cells | Activation of caspase-9 and caspase-3; Downregulation of Bcl-xL and XIAP; Cleavage of PARP. | nih.gov |

| Mitochondrial Pathway | SH-SY5Y Neuroblastoma Cells | Bax translocation to mitochondria; Cytochrome c release; Depletion of cellular ATP. | researchgate.netnih.govnih.gov |

| ETosis (MCETosis) | Murine Bone-Marrow-Derived Mast Cells (BMMCs) | Co-activation of μ-opioid and TLR4 receptors; Nuclear and plasma membrane rupture; DNA extrusion. | nih.govnih.govdntb.gov.ua |

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, is a significant component of methadone's intracellular effects. The production of ROS has been directly linked to methadone-induced ETosis in mast cells. nih.govdntb.gov.ua This cell death process was found to be dependent on the formation of ROS. nih.gov

The mechanism for ROS generation involves the activation of μ-opioid receptors, but interestingly, it also requires the presence of TLR4 receptors. nih.gov In BMMCs from TLR4-deficient mice, methadone-induced ROS production did not occur, highlighting the necessity of a crosstalk pathway between these two distinct receptor types for this effect. nih.gov While frequent opioid use is generally associated with the production of ROS, some research suggests that methadone itself may produce low concentrations of ROS through the NADH/NADPH oxidase system, which can be involved in normal cellular signaling processes like µ-opioid receptor endocytosis. nih.gov However, in the context of ETosis, the ROS generation is a critical step in a cell death pathway. nih.govnih.gov

Intracellular Calcium Dynamics

Methadone significantly influences intracellular calcium (Ca²⁺) concentrations, a key second messenger involved in a vast array of cellular processes, including cell death. Similar to ROS generation, the induction of ETosis by methadone is dependent on an increase in the intracellular calcium concentration ([Ca²⁺]i). nih.govdntb.gov.uaresearchgate.net The rise in intracellular calcium, along with ROS production, is considered a prerequisite for the downstream events leading to the formation of mast cell extracellular traps. nih.gov

The interplay between receptor activation and calcium signaling is crucial. Studies using pharmacological approaches have shown that μ-opioid receptors are necessary for the methadone-induced increase in intracellular calcium in mast cells. nih.gov While the precise sources of this calcium influx (e.g., from the endoplasmic reticulum or mitochondria) are part of ongoing investigation, its role as a critical trigger for ETosis is well-established in this model. nih.gov In other cellular contexts, such as neuroblastoma cells, methadone has been reported to have different effects, including the inhibition of T-type and L-type calcium channel currents. nih.gov This suggests that methadone's impact on intracellular calcium dynamics is highly dependent on the specific cell type and the complement of receptors and ion channels it expresses.

Table 2: Summary of Methadone's Intracellular Mechanisms

| Mechanism | Cellular Effect | Receptor(s) Involved | Dependent On | Reference(s) |

|---|---|---|---|---|

| ROS Generation | Induction of ETosis | μ-Opioid Receptor, TLR4 | N/A | nih.govdntb.gov.ua |

| Intracellular Calcium Increase | Induction of ETosis | μ-Opioid Receptor | N/A | nih.govdntb.gov.uaresearchgate.net |

Cyclic AMP (camp) Level Modulation

This compound significantly modulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. This modulation is primarily achieved through its interaction with G protein-coupled receptors (GPCRs), particularly the µ-opioid receptor.

As a full agonist at the µ-opioid receptor, methadone initiates a signaling cascade that inhibits the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from adenosine triphosphate (ATP). nih.gov This inhibition leads to a decrease in intracellular cAMP concentrations. The process begins with methadone binding to the µ-opioid receptor, which causes a conformational change in the receptor. This change facilitates the activation of an associated inhibitory G protein (Gi/o). The activated Gi/o protein then dissociates into its α and βγ subunits. The α subunit directly inhibits adenylyl cyclase, thereby reducing cAMP production. nih.gov

Studies have demonstrated that co-administration of methadone can block morphine-induced inhibition of adenylyl cyclase and inhibit morphine-enhanced cAMP formation. nih.gov Furthermore, chronic exposure to methadone can lead to a desensitization of the delta-opioid receptor by uncoupling the receptor from its associated G protein, which in turn antagonizes the adaptive sensitization and subsequent overshoot of adenylyl cyclase activity often seen with chronic morphine treatment. nih.gov This uncoupling mechanism is a key aspect of methadone's ability to modulate cAMP levels and contributes to its clinical efficacy.

While acute administration of methadone leads to a reduction in cAMP levels, prolonged exposure can result in a compensatory upregulation of the cAMP signaling pathway. This adaptive response is a hallmark of opioid tolerance and dependence.

Table 1: Modulation of cAMP Signaling by this compound

| Molecular Target | Methadone's Action | Consequence on cAMP Pathway |

| µ-opioid receptor | Full Agonist | Activation of inhibitory G protein (Gi/o) |

| Adenylyl Cyclase | Inhibition | Decreased synthesis of cAMP |

| Delta-opioid receptor | Desensitization (uncoupling from G protein) | Antagonism of adenylate cyclase overshoot |

Gene Expression Modulation (e.g., Viral Restriction Factors, microRNAs)

This compound has been shown to modulate the expression of various genes, including those involved in the innate immune response to viral infections, such as viral restriction factors and microRNAs (miRNAs).

Viral Restriction Factors

Research indicates that methadone can suppress the expression of key viral restriction factors, potentially impacting the host's ability to control certain viral infections. Specifically, studies have shown that methadone treatment can reduce the expression of interferons (IFNs), which are critical cytokines in the antiviral response. This reduction in IFN expression subsequently leads to the downregulation of several interferon-stimulated genes (ISGs) that have anti-HIV activity.

For instance, methadone has been observed to inhibit the production of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G) and APOBEC3F, which are potent antiretroviral proteins that introduce mutations into viral DNA. Additionally, the expression of Myxovirus resistance protein B (MxB), another crucial anti-HIV restriction factor, has also been found to be inhibited by methadone. This suppression of viral restriction factors may contribute to an environment that is more permissive for HIV infection and replication in certain cell types.

microRNAs

Methadone also influences the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a significant role in post-transcriptional gene regulation. Several studies have identified specific miRNAs whose expression is altered by methadone.

In the context of HIV, methadone has been shown to decrease the levels of several anti-HIV miRNAs. These include miRNA-28, miRNA-125b, miRNA-150, and miRNA-155. These miRNAs are known to target and inhibit the translation of cellular factors that are required for viral replication. Therefore, by reducing the expression of these protective miRNAs, methadone may indirectly facilitate viral replication.

The modulation of both viral restriction factors and miRNAs by methadone highlights its complex interactions with the host's cellular machinery and its potential to influence the course of viral diseases.

Table 2: this compound's Effect on Gene Expression

| Gene Category | Specific Genes/miRNAs Affected | Effect of Methadone |

| Viral Restriction Factors | Interferons (IFN-β, IFN-λ2) | Inhibition of expression |

| APOBEC3G, APOBEC3F | Inhibition of expression | |

| Myxovirus resistance protein B (MxB) | Inhibition of expression | |

| microRNAs | miRNA-28 | Reduction in expression |

| miRNA-125b | Reduction in expression | |

| miRNA-150 | Reduction in expression | |

| miRNA-155 | Reduction in expression |

Structure Activity Relationship Sar Investigations

Contribution of the Diphenylpropylamine Core

The foundational scaffold of methadone is the diphenylpropylamine structure. scite.aidrugbank.com This core arrangement, consisting of two phenyl rings and a propyl chain with a terminal amine group, is a recurring motif in many synthetic opioids. Unlike rigid opioids such as morphine, methadone's acyclic nature provides significant conformational flexibility. scite.ai This flexibility allows the molecule to adopt a specific three-dimensional orientation that is conducive to binding with the µ-opioid receptor. The diphenylpropylamine core positions the essential aromatic rings and the basic nitrogen atom in a spatial arrangement that mimics the critical pharmacophoric elements of more rigid opiates.

Significance of the Asymmetric Carbon Center and Stereoisomers

Methadone possesses a single chiral carbon atom, resulting in the existence of two enantiomers (stereoisomers): (R)-(-)-methadone and (S)-(+)-methadone. nih.gov The compound is typically administered as a racemic mixture, meaning it contains equal amounts of both isomers. washington.edu However, the two enantiomers have distinct pharmacological profiles.

The analgesic effects of methadone are primarily attributed to the (R)-enantiomer, also known as l-methadone. nih.gov This isomer demonstrates a significantly higher affinity for the µ-opioid receptor, acting as a potent agonist. nih.gov In contrast, the (S)-enantiomer, or d-methadone, has weak opioid activity. Its primary mechanism of action involves functioning as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.gov This NMDA antagonism contributes to methadone's effectiveness in treating neuropathic pain and preventing the development of tolerance to opioids. nih.gov The stereoselective metabolism of these isomers, with different cytochrome P450 (CYP) enzymes responsible for their breakdown, further influences their clinical effects. washington.edu

Table 1: Pharmacological Properties of Methadone Enantiomers

| Enantiomer | Common Name | Primary Mechanism of Action | Key Pharmacological Effect |

| (R)-(-)-methadone | l-methadone | µ-opioid receptor agonist nih.gov | Analgesia nih.gov |

| (S)-(+)-methadone | d-methadone | NMDA receptor antagonist nih.govnih.gov | Attenuation of opioid tolerance nih.gov |

Role of Basic Nitrogen and Aromatic Rings

The tertiary amine (basic nitrogen) and the two phenyl (aromatic) rings are indispensable for methadone's activity. The nitrogen atom, which is protonated at physiological pH, is a crucial interaction point with the opioid receptor, likely forming an ionic bond with an anionic residue in the receptor's binding pocket.

A key hypothesis in methadone's SAR is the formation of a "virtual heterocyclic ring." nih.govresearchgate.net Although methadone lacks the rigid piperidine (B6355638) ring found in morphine, it is proposed that the molecule can fold upon itself. nih.gov In this conformation, an intramolecular hydrogen bond forms between the enol tautomer of the ketone group and the protonated tertiary nitrogen. scite.ainih.gov This interaction creates a transient, seven-membered ring structure that is believed to mimic the piperidine ring of morphine, allowing it to fit into the opioid receptor in a similar manner. scite.ainih.gov The two aromatic rings are also critical for binding, engaging in van der Waals and hydrophobic interactions with the receptor. researchgate.net

Influence of the Aliphatic Side Chain

The aliphatic side chain, which includes the ethyl ketone group, plays a significant role in the molecule's activity and metabolism. The carbonyl oxygen of the ketone is essential for the proposed intramolecular hydrogen bonding that forms the "virtual ring" conformation necessary for receptor binding. nih.gov

Metabolic modifications to this side chain can significantly alter the compound's profile. For instance, the reduction of the ketone group leads to the formation of metabolites known as methadols. nih.gov Furthermore, N-demethylation at the tertiary amine, followed by cyclization involving the side chain, produces the primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govnih.gov The specific length and structure of this side chain are optimized for potent activity, as alterations can affect both receptor affinity and metabolic stability.

Steric Factors and Conformational Specificity

Due to its acyclic nature, methadone is a highly flexible molecule capable of adopting numerous conformations. However, only a specific subset of these conformations is active at the opioid receptor. nih.gov Steric factors, which relate to the three-dimensional arrangement of atoms, play a critical role in determining which conformation is favored and how effectively it can bind.

Research suggests that one of the pharmacologically active conformations of diphenylpropylamine analgesics like methadone involves an antiperiplanar-like arrangement of the diphenyl-ketone portion and the protonated amine group. nih.gov Molecular dynamics simulations have shown that methadone stabilizes a unique active conformation of the µ-opioid receptor, distinct from that stabilized by classic opioids like morphine. nih.gov This conformational specificity may contribute to methadone's unique pharmacological properties. Studies on diastereomers, such as 5-methylmethadone, have further highlighted the importance of conformational factors, showing that subtle changes in stereochemistry can lead to dramatic differences in analgesic potency, with one isomer being highly active while another is completely inactive. nih.gov This underscores that the precise three-dimensional shape of the molecule is a key determinant of its biological function. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

Metabolism and Biotransformation Studies in Vitro and Preclinical Models

Hepatic N-Demethylation as the Primary Metabolic Route

The principal metabolic pathway for methadone is hepatic N-demethylation. mdpi.complos.org This process, catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of a methyl group from the nitrogen atom of the methadone molecule. mdpi.comresearchgate.net This initial step leads to the formation of an unstable intermediate, normethadone, which then spontaneously cyclizes to form the main, inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). mdpi.complos.orgresearchgate.net The conversion to EDDP is the major route of systemic clearance for methadone. plos.org Studies using human liver microsomes have consistently demonstrated that N-demethylation is the predominant metabolic reaction. nih.gov

Cytochrome P450 Enzyme Isoform Specificity

Multiple cytochrome P450 isoforms are involved in the N-demethylation of methadone, with considerable interindividual variability in their relative contributions. oup.complos.org This variability is a key factor in the wide range of methadone pharmacokinetics observed in different individuals. scienceopen.com

In vitro studies have identified CYP3A4, CYP2B6, and CYP2C19 as the main enzymes responsible for methadone metabolism, while CYP2C9 and CYP2D6 play a lesser role. oup.comnih.gov Initially, CYP3A4 was considered the primary enzyme involved in methadone N-demethylation. researchgate.netscienceopen.com It is a high-capacity, low-affinity enzyme for this reaction. nih.gov However, subsequent research has highlighted the crucial, and often predominant, role of CYP2B6, particularly at clinically relevant concentrations. mdpi.comnih.gov Studies have shown that CYP2B6 can metabolize methadone more avidly than CYP3A4. nih.gov CYP2C19 also contributes to methadone metabolism, and at higher concentrations, CYP2C9 and CYP2D6 can generate small amounts of EDDP. nih.gov The relative importance of these isoforms in an individual's liver is dependent on their level of expression. nih.gov

| CYP Isoform | Relative Contribution | Notes |

|---|---|---|

| CYP2B6 | Major | Considered a principal determinant of clinical methadone elimination. mdpi.com Possesses the highest Vmax/Km for EDDP formation in some studies. nih.gov |

| CYP3A4 | Major | Initially thought to be the main enzyme; acts as a low-affinity, high-capacity enzyme. researchgate.netnih.gov |

| CYP2C19 | Moderate | Contributes to metabolism, with some studies showing activity comparable to CYP3A4 at certain concentrations. nih.govnih.gov |

| CYP2C9 | Minor | Generates small but measurable quantities of EDDP, primarily at higher methadone concentrations. nih.gov |

| CYP2D6 | Minor | Contributes to a smaller extent compared to CYP3A4, CYP2B6, and CYP2C19. scienceopen.com |

Methadone is administered as a racemic mixture of (R)- and (S)-methadone, with the (R)-enantiomer being responsible for the majority of the opioid activity. nih.gov The metabolism of methadone is stereoselective, meaning that different CYP isoforms preferentially metabolize one enantiomer over the other. nih.gov

CYP2B6 preferentially metabolizes (S)-methadone. scienceopen.comnih.gov

CYP2C19 shows the reverse preference, metabolizing (R)-methadone more readily. nih.gov

CYP3A4 generally metabolizes both enantiomers at equivalent rates, showing little to no stereoselectivity in N-demethylation. nih.govnih.gov

CYP2D6 primarily metabolizes (S)-methadone.

CYP2C8 preferentially metabolizes (R)-methadone.

This enantioselective metabolism by different CYP isoforms is a key determinant of the plasma (R)/(S)-methadone concentration ratio observed in patients. nih.gov

| CYP Isoform | Preferred Enantiomer | Reference |

|---|---|---|

| CYP2B6 | (S)-methadone | scienceopen.comnih.gov |

| CYP2C19 | (R)-methadone | nih.gov |

| CYP3A4 | No significant preference | nih.govnih.gov |

| CYP2D6 | (S)-methadone | |

| CYP2C8 | (R)-methadone |

Genetic variability in the genes encoding CYP450 enzymes significantly contributes to the wide interindividual differences in methadone metabolism and clearance. scienceopen.com Polymorphisms can lead to enzymes with increased, decreased, or absent activity, thereby altering drug metabolism.

CYP2B6: This gene is highly polymorphic. The CYP2B66 allele, for instance, is associated with decreased enzyme activity, leading to reduced methadone metabolism and clearance, particularly of (S)-methadone. plos.org Individuals carrying the *CYP2B66/6 genotype have been shown to have significantly lower clearance of methadone compared to those with the wild-type CYP2B61/1 genotype. Conversely, the CYP2B6*4 allele has been linked to increased methadone metabolism.

CYP3A4: While CYP3A4 is involved in the metabolism of numerous drugs, genetic polymorphisms in this enzyme may also play a role in methadone disposition. scienceopen.com Some studies have suggested an association between certain CYP3A4 single nucleotide polymorphisms (SNPs), such as rs2242480 and rs2740574, and a poor metabolizer phenotype, potentially increasing the risk of toxicity.

Metabolite Identification and Characterization (e.g., 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP))

The primary and most well-characterized metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). researchgate.net As previously mentioned, EDDP is formed through the N-demethylation of methadone and subsequent spontaneous cyclization of the normethadone intermediate. mdpi.comresearchgate.net EDDP is considered pharmacologically inactive and its formation represents the main pathway for methadone's elimination. mdpi.complos.org The ratio of metabolite (EDDP) to parent drug (methadone) in plasma or urine is often used as an indicator of metabolic activity. mdpi.com Further N-demethylation of EDDP can occur, leading to a secondary metabolite, 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP).

Drug Transporter Interactions (e.g., ABCB1)

In addition to enzymatic metabolism, the disposition of methadone is influenced by drug transporters. The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp), plays a significant role. oup.comnih.gov P-gp is an efflux transporter found in various tissues with barrier functions, including the intestines and the blood-brain barrier. researchgate.netnih.gov

In vitro and preclinical studies have demonstrated that methadone is both a substrate and an inhibitor of P-gp. researchgate.netoup.com As a substrate, methadone is actively transported out of cells by P-gp, which can limit its absorption and penetration into the brain. mdpi.com In vivo studies in P-gp knockout mice showed a 3.5-fold increase in the brain-to-plasma ratio of methadone compared to wild-type mice, confirming that P-gp actively restricts methadone's entry into the central nervous system. The transport of methadone by P-gp appears to have weak stereoselectivity, with some evidence suggesting a slight preference for the (S)-enantiomer. scienceopen.comnih.gov

Furthermore, methadone can inhibit the function of P-gp, which may lead to drug-drug interactions when co-administered with other P-gp substrates. mdpi.comresearchgate.net Genetic polymorphisms in the ABCB1 gene can also affect P-gp function and have been associated with variability in methadone disposition and dose requirements. researchgate.netnih.gov

Renal Elimination Mechanisms and pH Sensitivity

Methadone, a weak base, is excreted in the urine as both unchanged drug and its inactive metabolites. drugbank.com The extent of renal elimination of the parent compound is highly dependent on the pH of the urine. nih.govnih.gov Acidic urine enhances the renal clearance of methadone, while alkaline urine decreases it. nih.govyoutube.com This phenomenon is attributed to the principles of ion trapping. In an acidic environment, methadone, being a weak base, becomes more ionized. This ionization reduces its lipid solubility, thereby hindering its reabsorption from the renal tubules back into the bloodstream and promoting its excretion in the urine.

One study highlighted that with a urinary pH below 6, the renal clearance of methadone is significantly enhanced. nih.gov Conversely, at a urinary pH above 6, renal excretion is considerably reduced. youtube.com Research has indicated that at a low urinary pH, there can be a nearly three-fold increase in the renal clearance of methadone. nih.gov

The primary metabolites of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP), are also eliminated renally. drugbank.com The formation of these inactive metabolites occurs primarily in the liver through the action of cytochrome P450 enzymes. drugbank.com

Preclinical models have demonstrated that up to 40% of a methadone dose can be eliminated by the kidneys, with the exact percentage being contingent on urinary pH. nih.gov While methadone is also eliminated through feces, the renal route remains a crucial and variable component of its pharmacokinetics. uspharmacist.commypcnow.org

Table 1: Effect of Urinary pH on Methadone Renal Clearance

Below is an interactive table summarizing the relationship between urinary pH and the renal clearance of methadone based on available research findings.

| Urinary pH Level | Effect on Methadone Renal Clearance | Percentage of Unchanged Methadone Excreted |

| < 6 | Significantly Enhanced | Up to 30% |

| > 6 | Markedly Reduced | Approximately 4% |

Table 2: Overview of Methadone Elimination Pathways

This table provides a summary of the primary routes of methadone elimination from the body.

| Elimination Pathway | Description | Key Factors |

| Renal Excretion | Elimination of unchanged methadone and its metabolites via the kidneys. | Highly dependent on urinary pH. |

| Hepatic Metabolism | Biotransformation in the liver to inactive metabolites (EDDP, EMDP). | Mediated by CYP450 enzymes (primarily CYP3A4, CYP2B6, CYP2C19). drugbank.com |

| Fecal Elimination | Excretion through feces. | A significant route of elimination. uspharmacist.com |

Preclinical Pharmacological Modeling and Cellular Research

In Vitro Cellular Models for Mechanistic Studies

In vitro models provide a foundational understanding of the cellular and molecular mechanisms through which methadone hydrobromide exerts its effects. These studies, conducted on isolated cells and tissues, allow for controlled investigation into the compound's direct interactions with biological systems.

The antineoplastic potential of methadone has been a subject of growing interest, with research focusing on its effects on various cancer cell lines. Laboratory studies have demonstrated that methadone can induce cell death and inhibit proliferation in hematologic and solid tumor cell lines. nih.govnih.gov

In leukemia, particularly lymphoblastic and human myeloid leukemia cell lines, methadone has shown efficacy comparable to standard chemotherapies. nih.gov Notably, it has demonstrated the ability to kill leukemia cells that are resistant to multiple chemotherapy agents and radiation. nih.govnih.gov One of the proposed mechanisms involves the activation of apoptosis pathways. nih.gov For instance, in HL-60 myeloid leukemia cells, methadone was found to overcome resistance to doxorubicin. nih.gov Further studies on acute lymphoblastic leukemia cells indicated that methadone could enhance the apoptotic effects of doxorubicin by increasing the cellular uptake of the chemotherapy drug. nih.gov

Research on human lung cancer cells has also revealed significant growth-inhibitory effects of methadone at nanomolar concentrations. avma.org These effects, which include changes in cell morphology and viability, appear to be mediated by a nonconventional type of opioid binding site, distinct from those found in the brain. avma.org This interaction leads to a decrease in cyclic AMP (cAMP) levels within the lung cancer cells. avma.org

| Cancer Type | Cell Line Examples | Observed Effects | Potential Mechanisms |

|---|---|---|---|

| Leukemia | Lymphoblastic Leukemia T-cell lines, Human Myeloid Leukemia cell lines (e.g., HL-60) | Induces apoptosis, kills treatment-resistant cells, enhances doxorubicin efficacy. nih.govnih.govnih.gov | Activation of apoptosis pathways, increased cellular uptake of chemotherapeutic agents. nih.gov |

| Lung Cancer | Human Lung Cancer cell lines | Inhibits in vitro and in vivo growth, alters cell morphology and viability. avma.org | Interaction with nonconventional opioid binding sites, decrease in cAMP levels. avma.org |

Methadone has been shown to exert immunomodulatory effects, altering the function of various immune cells. These effects are complex and can involve both suppression and activation depending on the cell type and context.

Studies have indicated that methadone can have suppressive effects on the functions of Natural Killer (NK) cells and human T lymphocytes. consensus.app For T lymphocytes, which are central to cellular immunity, some opioids can induce the production of interleukin-4 (IL-4). researchgate.net Methadone, in particular, has been reported to induce a remarkable production of IL-4 on human T lymphocytes. researchgate.net However, it also affects the normal function of T lymphocytes and monocytes. nih.gov

In the context of macrophages and microglia (the primary immune cells of the central nervous system), methadone has been shown to enhance HIV infection in these cells in vitro. consensus.app Furthermore, in primary cultures of rat microglia, methadone treatment promoted proinflammatory activation. webmd.comnih.gov

Research on murine bone-marrow-derived mast cells (BMMCs) has revealed that methadone can induce a form of cell death known as ETosis, where the cell expels extracellular DNA traps. researchgate.net This process was found to be dependent on the production of reactive oxygen species (ROS) and an increase in intracellular calcium. researchgate.net The mechanism requires the co-activation of both μ-opioid and Toll-like-4 (TLR-4) receptors, suggesting a novel crosstalk pathway between these two receptor types on mast cells. researchgate.net

| Immune Cell Type | Observed Effects | Key Findings |

|---|---|---|

| T Lymphocytes | Suppressive effects on function, induction of IL-4 production. consensus.appresearchgate.net | Methadone can modulate T-cell activity and cytokine secretion. researchgate.net |

| Natural Killer (NK) Cells | Suppressive effects on function. consensus.app | Methadone may inhibit the cytotoxic activity of NK cells. |

| Macrophages / Microglia | Enhanced HIV infection, proinflammatory activation. consensus.appwebmd.comnih.gov | Methadone can promote a proinflammatory state and may increase susceptibility to certain viral infections in these cells. consensus.app |

| Bone-Marrow-Derived Mast Cells (BMMCs) | Induction of cell death via ETosis. researchgate.net | Requires co-activation of μ-opioid and TLR-4 receptors, dependent on ROS production and intracellular calcium increase. researchgate.net |

In vitro studies using primary cell cultures and organoids have been instrumental in elucidating the direct effects of methadone on central nervous system cells. Chronic exposure of rat primary cortical neurons to methadone has been shown to increase the levels of cleaved caspase-3, indicating a rise in neuronal apoptosis. webmd.combohrium.com This exposure also leads to a reduction in synaptic density. webmd.comnih.gov

Beyond neurons, methadone impacts glial cells. In primary cultures of rat oligodendrocytes, it led to increased apoptosis and a reduction in the cells' myelinating capacity. webmd.combohrium.com It also promoted the proinflammatory activation of microglia and astrocytes. webmd.comnih.gov

Human cortical organoids, a three-dimensional model that mimics early human brain development, have been used to study the long-term effects of methadone exposure. researchgate.net This research has shown that methadone can suppress neuronal function and maturation in this model system, providing insights into its potential neurodevelopmental impact. researchgate.net

In Vivo Animal Models for Pharmacological Mechanisms

Animal models are crucial for understanding the integrated physiological effects of this compound, particularly its analgesic properties and the development of tolerance.

In both mouse and rat models, systemically administered methadone produces potent antinociception, with a potency comparable to morphine when given subcutaneously. researchgate.net However, a key difference emerges when the drugs are administered centrally. The antinociceptive dose-response to methadone is significantly shifted to the right (requiring higher doses) compared to morphine when administered intrathecally or intracerebroventricularly. researchgate.net This suggests that the analgesic mechanism for methadone may differ from that of morphine and could involve a more significant role for peripheral opioid receptors. researchgate.net

Studies in cats have also characterized the antinociceptive effects of methadone, noting that these effects were detected within 10 minutes of intravenous administration. In a mouse model of cancer-related pain, the co-administration of methadone with another analgesic compound was shown to synergistically reverse mechanical hypersensitivity.

A significant characteristic of methadone observed in animal models is the slower development of tolerance to its analgesic effects compared to morphine. In a rat model of neuropathic pain, chronic administration of morphine for 14 days led to an almost complete loss of its anti-allodynic effect, whereas methadone still retained partial efficacy after 21 days of chronic treatment.

Immunomodulatory Effects in Disease Contexts (e.g., HIV infection)

Research into the pharmacological effects of methadone has extended to its influence on the immune system, particularly in the context of Human Immunodeficiency Virus (HIV) infection. Opiate abuse has been considered a potential cofactor in the immunopathogenesis of Acquired Immunodeficiency Syndrome (AIDS). nih.gov Studies have investigated whether methadone, a synthetic opioid widely used for opioid dependence treatment, affects HIV infection of human immune cells.

In vitro studies have demonstrated that methadone can enhance HIV infection in various immune cells, including human fetal microglia and blood monocyte-derived macrophages. nih.govnatap.orgsciencedaily.com This enhancement is linked to the upregulation of CCR5 expression, a primary coreceptor for macrophage-tropic HIV entry. nih.govmdpi.com Furthermore, in cultures of latently infected peripheral blood mononuclear cells (PBMCs) from individuals with HIV, methadone has been shown to increase viral activation and replication. nih.gov These findings suggest that methadone may act as a cofactor in the immunopathogenesis of HIV infection. nih.gov

The mechanisms behind methadone's influence on HIV infection in immune cells are multifaceted. One proposed mechanism involves the inhibition of endogenous β-chemokines and the enhanced expression of the CCR5 receptor on macrophages. nih.gov The effects of methadone on HIV infection in these cells appear to be mediated through opioid receptors, as the opioid antagonist naltrexone can block these effects. nih.govfrontiersin.org

Further research has indicated that methadone treatment in macrophages can lead to a reduction in the expression of interferons (IFN-β and IFN-λ2) and interferon-stimulated anti-HIV genes such as APOBEC3F/G and MxB. frontiersin.orgnih.gov Additionally, methadone-treated macrophages have exhibited lower levels of several anti-HIV microRNAs, including miRNA-28, miR-125b, miR-150, and miR-155. nih.gov

Observational studies have also explored the immunological parameters in individuals with and without HIV who use methadone. Some findings suggest that methadone treatment is associated with a lower CD4 cell percentage and a lower CD4/CD8 cell ratio, along with a higher absolute count and percentage of CD8 cells, irrespective of HIV serostatus. nih.govnih.gov In HIV-infected individuals on antiretroviral therapy, methadone use has been associated with increased markers of immune activation and inflammation, such as soluble CD14 (sCD14). researchgate.net

The following table summarizes key research findings on the immunomodulatory effects of methadone in the context of HIV infection:

| Research Finding | Affected Immune Cells/Components | Observed Effect | Reference |

| Enhanced HIV Infection | Human Fetal Microglia, Monocyte-Derived Macrophages | Significant enhancement of HIV replication. nih.govnatap.orgsciencedaily.com | nih.govnatap.orgsciencedaily.com |

| Upregulation of CCR5 | Monocyte-Derived Macrophages | Increased expression of the primary coreceptor for macrophage-tropic HIV. nih.govmdpi.com | nih.govmdpi.com |

| Viral Activation in Latent Cells | Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected patients | Enhanced activation and replication of latent HIV. nih.gov | nih.gov |

| Altered T-Cell Ratios | T-lymphocytes | Lower CD4 cell percentage and CD4/CD8 ratio; higher CD8 absolute count and percentage. nih.govnih.gov | nih.govnih.gov |

| Reduced Antiviral Factors | Macrophages | Decreased expression of interferons (IFN-β, IFN-λ2) and anti-HIV genes (APOBEC3F/G, MxB). frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Decreased Anti-HIV MicroRNAs | Macrophages | Lower levels of miRNA-28, miR-125b, miR-150, and miR-155. nih.gov | nih.gov |

| Increased Immune Activation | - | Increased levels of soluble CD14 (sCD14) in ART-treated individuals. researchgate.net | researchgate.net |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. High-resolution NMR studies are essential for confirming the identity and structure of the methadone molecule. nih.gov

In a typical ¹H-NMR spectrum of the protonated methadone cation (as found in its hydrobromide or hydrochloride salt) dissolved in a deuterated solvent like chloroform-d, distinct signals corresponding to the different proton environments can be observed. researchgate.net A singlet peak observed at a high chemical shift (e.g., around 12.00 ppm) is indicative of the proton on the tertiary amine, confirming its protonation in the salt form. researchgate.net The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of 7.19 to 7.48 ppm. researchgate.net Other key signals include those for the methyl groups and the protons of the heptanone chain, which appear at characteristic chemical shifts in the upfield region of the spectrum. researchgate.net

While specific data for methadone hydrobromide is not prevalent in readily available literature, the spectral data for methadone hydrochloride is directly comparable for the organic cation.

Table 1: Representative ¹H-NMR Chemical Shifts for Methadone Hydrochloride in Chloroform-d researchgate.net

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Amine Proton (-NH⁺-) | 12.00 | Singlet |

| Aromatic Protons | 7.48–7.35 | Multiplet |

| Aromatic Protons | 7.25–7.19 | Multiplet |

| Methine Proton (-CH-) | 3.09 | Quartet |

| Methylene Proton (-CH₂-) | 3.02 | Doublet |

| N-Methyl Protons (-N(CH₃)₂) | 2.79, 2.68 | Doublets |

| Methylene Proton (-CH₂-) | 2.45 | Doublet of Quartets |

| Methylene Protons (-CH₂-) | 2.26–2.14 | Multiplet |

| Ethyl Group Methyl (-CH₃) | 0.86 | Triplet |

| Methine Group Methyl (-CH₃) | 0.73 | Doublet |

Mass Spectrometry (MS) Techniques (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic techniques (LC-MS/MS), it provides exceptional sensitivity and selectivity for both identification and quantification. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, further aiding in structure confirmation.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, methadone is typically ionized using electrospray ionization (ESI) in the positive ion mode. nih.gov The protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation to generate characteristic product ions. unil.ch The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity for quantification. nih.govunil.ch

Table 2: Example of LC-MS/MS Parameters for Methadone Analysis nih.govunil.ch

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 310.2 |

| Product Ion (Quantifier) (m/z) | 265.1 |

| Product Ion (Qualifier) (m/z) | 105, 77 |

| Cone Voltage | 25 V |

| Collision Energy | 15 eV (for 265.1 m/z), 29 eV (for 105 m/z), 48 eV (for 77 m/z) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.

The spectrum will prominently feature a strong absorption band for the carbonyl (C=O) group of the ketone, typically appearing around 1715 cm⁻¹. pressbooks.pub The aromatic rings give rise to C=C stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the heptanone chain and methyl groups are observed in the 3000–2850 cm⁻¹ range. libretexts.org Due to the presence of the protonated tertiary amine in the hydrobromide salt, a broad absorption band corresponding to the N⁺-H stretch can be expected, often overlapping with the C-H stretching region.

Table 3: Characteristic Infrared Absorption Bands for Methadone libretexts.orgpressbooks.pubvscht.cz

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Protonated Amine | N⁺-H Stretch | Broad, ~2700-2250 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

| Ketone | C=O Stretch | ~1715 |

| Aromatic C=C | C=C Stretch | 1600-1400 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating methadone from other substances and for resolving its enantiomers.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, increased speed, and greater sensitivity compared to conventional HPLC. When coupled with an ultraviolet (UV) detector, UPLC-UV is a robust method for the quantification of methadone. mdpi.com The separation is typically achieved using a reversed-phase column where methadone is eluted with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govnih.gov The UV detector is set to a wavelength where methadone exhibits strong absorbance, such as 254 nm. nih.govnih.gov

A validated HPLC-UV method demonstrated a retention time for methadone at 4.34 minutes using a Waters-XTerra™ RP18 column, a mobile phase of 55% acetonitrile (B52724) and 45% sodium phosphate (B84403) 25 mM (pH = 10), and a flow rate of 1.6 mL/min. nih.govnih.gov